molecular formula C25H28N2O4S B250153 N-{4-[(ethylanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide

N-{4-[(ethylanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide

Cat. No.: B250153
M. Wt: 452.6 g/mol
InChI Key: BSDMRXWFAKUFRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(ethylanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide, also known as EIPA, is a compound that has been widely studied in the field of pharmacology due to its potential therapeutic applications. EIPA is a small molecule inhibitor that targets the activity of the Na+/H+ exchanger (NHE), a protein that plays a crucial role in the regulation of pH and ion homeostasis in cells.

Mechanism of Action

N-{4-[(ethylanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide works by inhibiting the activity of the Na+/H+ exchanger (NHE), a protein that plays a crucial role in the regulation of pH and ion homeostasis in cells. By inhibiting the activity of NHE, this compound can alter the pH and ion concentration in cells, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells, reduce inflammation, and prevent viral replication. This compound has also been shown to improve cardiovascular function, reduce oxidative stress, and improve lung function in patients with cystic fibrosis.

Advantages and Limitations for Lab Experiments

N-{4-[(ethylanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can easily penetrate cells and tissues, making it a useful tool for studying cellular processes. This compound is also relatively stable and easy to synthesize. However, there are some limitations to using this compound in lab experiments. It can have off-target effects on other proteins, leading to potential complications in interpreting results. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-{4-[(ethylanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide. One potential area of study is its use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects in animal models, suggesting that it may have potential as a therapeutic agent for these conditions. Another area of study is the development of more specific NHE inhibitors that can target specific isoforms of the protein, potentially reducing off-target effects. Additionally, further research is needed to understand the long-term effects of this compound on cellular processes and its potential for use in clinical settings.

Synthesis Methods

N-{4-[(ethylanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide can be synthesized through a multi-step process involving the reaction of various organic compounds. The first step involves the reaction of 4-nitrobenzenesulfonyl chloride with ethylaniline to form N-(4-nitrobenzenesulfonyl)-N-ethylaniline. This compound is then reacted with 4-isopropylphenol to form this compound.

Scientific Research Applications

N-{4-[(ethylanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide has been extensively studied in the field of pharmacology due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been studied for its potential use in treating cardiovascular diseases, cystic fibrosis, and neurological disorders.

Properties

Molecular Formula

C25H28N2O4S

Molecular Weight

452.6 g/mol

IUPAC Name

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C25H28N2O4S/c1-4-27(22-8-6-5-7-9-22)32(29,30)24-16-12-21(13-17-24)26-25(28)18-31-23-14-10-20(11-15-23)19(2)3/h5-17,19H,4,18H2,1-3H3,(H,26,28)

InChI Key

BSDMRXWFAKUFRX-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C(C)C

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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